molecular formula C20H22N4O4 B2738168 (E)-4-((2-(3-morpholinopropanoyl)hydrazono)methyl)phenyl nicotinate CAS No. 302583-15-9

(E)-4-((2-(3-morpholinopropanoyl)hydrazono)methyl)phenyl nicotinate

Cat. No.: B2738168
CAS No.: 302583-15-9
M. Wt: 382.42
InChI Key: IVOHJSSRNNYMTI-HYARGMPZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several distinct functional groups, including a morpholine ring, a hydrazone group, and a nicotinate moiety. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. The morpholine ring, hydrazone group, and nicotinate moiety could each potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a morpholine ring could potentially influence the compound’s solubility in water and other solvents .

Scientific Research Applications

Corrosion Inhibition

Mannich base derivatives of nicotinamide, such as N-(morpholino(phenyl)methyl)nicotinamide (NMB), have been characterized and studied as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds demonstrated significant corrosion inhibition efficacy, attributed to their spontaneous adsorption on the mild steel surface, following Langmuir and Dubinin–Radushkevich isotherms. Their mixed-type inhibition was confirmed through Tafel polarization, and the protective films were analyzed using FT-IR, SEM, and AFM analyses, along with quantum chemical calculations at the DFT level to correlate with experimental results (Jeeva, Prabhu, & Rajesh, 2017).

Materials Science

Research into the condensation reactions of certain hydrazones with active methylene reagents has led to the formation of various nicotinate derivatives. This includes the exploration of novel pathways and the synthesis of compounds that have potential applications in materials science and organic chemistry, showcasing the versatility of nicotinate-based compounds in synthesizing complex organic molecules (Al-Mousawi & El-Apasery, 2012).

Biochemistry and Pharmacology

Studies on nicotinamide and its derivatives, including those involving morpholinomethyl groups, have illuminated their roles in various biochemical and pharmacological processes. This includes their potential in modulating enzymatic activity, influencing cellular metabolism, and acting as substrates or inhibitors in metabolic pathways. These insights contribute to our understanding of the therapeutic potential of nicotinic acid derivatives in treating diseases and their mechanisms of action at the molecular level (Alston & Abeles, 1988).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for exposure .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and interactions with other molecules, and assessments of its potential uses in various fields .

Properties

IUPAC Name

[4-[(E)-(3-morpholin-4-ylpropanoylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-19(7-9-24-10-12-27-13-11-24)23-22-14-16-3-5-18(6-4-16)28-20(26)17-2-1-8-21-15-17/h1-6,8,14-15H,7,9-13H2,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHJSSRNNYMTI-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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